2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one
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Overview
Description
2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the dichlorophenyl and phenyl groups in its structure suggests potential interactions with various biological targets, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the reaction of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazolinone intermediate with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Final Cyclization: The final product is obtained by cyclization of the intermediate in the presence of a suitable catalyst under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the phenyl groups, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests that it could interact with various enzymes, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, quinazolinone derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities. This compound is being investigated for its potential to treat various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The dichlorophenyl and phenyl groups allow for strong binding to hydrophobic pockets in proteins, while the sulfanyl group can form covalent bonds with nucleophilic residues. This combination of interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Nitrophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one
- 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
Compared to similar compounds, 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one stands out due to its unique combination of the dichlorophenyl and phenyl groups, which provide a distinct set of interactions with biological targets. This makes it a valuable compound for the development of new therapeutic agents and for studying the structure-activity relationships in quinazolinone derivatives.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2OS/c22-15-11-10-14(18(23)12-15)13-27-21-24-19-9-5-4-8-17(19)20(26)25(21)16-6-2-1-3-7-16/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRJEZBKURMKFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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